molecular formula C12H16F3NO2S2 B2590216 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide CAS No. 2034483-50-4

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide

Cat. No.: B2590216
CAS No.: 2034483-50-4
M. Wt: 327.38
InChI Key: DYHPJRGQTKIZTN-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a thiophene ring, and a cyclopentyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of thiophene-2-carboxylic acid with cyclopentylamine to form the corresponding amide. This intermediate is then subjected to sulfonation using trifluoromethanesulfonic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide is unique due to its combination of a cyclopentyl moiety with a thiophene ring and a trifluoromethyl group. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3,3,3-trifluoro-N-(1-thiophen-2-ylcyclopentyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2S2/c13-12(14,15)7-9-20(17,18)16-11(5-1-2-6-11)10-4-3-8-19-10/h3-4,8,16H,1-2,5-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHPJRGQTKIZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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